Beta-Amyloid (1-33)
Description
Properties
Molecular Weight |
3674 |
|---|---|
sequence |
DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIG |
Origin of Product |
United States |
Biosynthesis and Post Translational Modifications of Beta Amyloid Peptides
Enzymatic Generation of Aβ Fragments
The formation of Aβ peptides, including the precursor to Beta-Amyloid (1-33), is initiated by the amyloidogenic pathway. nih.govcell-stress.com This pathway begins when the β-secretase enzyme cleaves the amyloid precursor protein (APP). nih.govnih.gov This initial cut releases a large soluble portion of the protein (sAPPβ) and leaves a 99-amino acid fragment (C99) embedded in the cell membrane. cell-stress.comnih.govwikipedia.org The C99 fragment is then processed by the γ-secretase complex, which cleaves it within the transmembrane domain to generate Aβ peptides of varying lengths. cell-stress.comnih.govwikipedia.org
The primary enzyme responsible for the initial cleavage of APP in the amyloidogenic pathway is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease. thermofisher.comwikipedia.orgmdpi.com The activity of BACE1 is considered the rate-limiting step in the production of Aβ. nih.govnih.gov Its expression is observed predominantly in neurons and oligodendrocytes. wikipedia.org
BACE1 is synthesized as a pro-enzyme and undergoes maturation, including the removal of a pro-peptide, as it moves from the endoplasmic reticulum to the Golgi apparatus. wikipedia.orgnih.gov The regulation of BACE1 is complex, involving various post-translational modifications such as acetylation, glycosylation, palmitoylation, and phosphorylation, which are crucial for its trafficking, stability, and enzymatic activity. nih.gov For instance, BACE1 levels have been observed to be elevated in cases of sporadic Alzheimer's disease. nih.govwikipedia.org Furthermore, factors such as hypoxia can upregulate the expression of BACE1, potentially increasing Aβ generation. imrpress.com
| Factor | Effect on BACE1 | Reference |
| Post-Translational Modifications | Crucial for maturation, trafficking, and activity. | nih.gov |
| Alzheimer's Disease | Elevated enzyme levels observed. | nih.govwikipedia.org |
| Hypoxia | Upregulates expression. | imrpress.com |
Following the action of BACE1, the membrane-bound C99 fragment is cleaved by the γ-secretase complex. thermofisher.comwikipedia.org This is a multi-subunit protease complex comprising four core proteins: presenilin (which contains the catalytic aspartate residues), nicastrin, Aph-1 (anterior pharynx-defective 1), and Pen-2 (presenilin enhancer 2). thermofisher.comnih.govnih.gov
The cleavage by γ-secretase is an intramembrane process and is notably imprecise, leading to the generation of Aβ peptides with heterogeneous C-termini. nih.gov The complex performs sequential cleavages at different sites within the APP transmembrane domain, identified as the ε, ζ, and γ sites. nih.govcell-stress.com The initial cleavage occurs at the ε-site, releasing the APP intracellular domain (AICD). cell-stress.com Subsequent cleavages at the ζ- and γ-sites trim the remaining fragment, resulting in the secretion of Aβ peptides of various lengths, most commonly Aβ(1-40) and Aβ(1-42). nih.govcell-stress.comnih.gov The ratio of these different isoforms is critical, as the longer forms like Aβ42 are more prone to aggregation. cell-stress.comnih.gov
The processing of APP is a highly compartmentalized process, and the co-localization of APP with the secretase enzymes is a prerequisite for cleavage. frontiersin.orgportlandpress.com After its synthesis in the endoplasmic reticulum, APP is transported through the Golgi apparatus and the trans-Golgi network (TGN), where it undergoes post-translational modifications. frontiersin.orgaacrjournals.org
The amyloidogenic processing of APP primarily occurs in acidic intracellular compartments. The TGN and endosomes are considered major sites of Aβ production. portlandpress.compnas.org Studies have shown that APP can be internalized from the cell surface and transported to endosomes, from which it can recycle to the TGN, where Aβ is predominantly generated. pnas.org BACE1 and γ-secretase are also present and active in these compartments. portlandpress.com Additionally, research has identified the presence and activity of both β- and γ-secretases in mitochondria-associated membranes (MAMs), suggesting this is another site for AβPP processing. nih.gov
| Organelle | Role in APP Processing | Reference |
| Endoplasmic Reticulum | Synthesis of APP. | aacrjournals.org |
| Golgi/Trans-Golgi Network (TGN) | Post-translational modification of APP; major site of Aβ production. | frontiersin.orgaacrjournals.orgpnas.org |
| Endosomes | Internalization of APP from cell surface; site of Aβ production. | portlandpress.compnas.org |
| Mitochondria-Associated Membranes (MAMs) | Identified as a site for AβPP processing by β- and γ-secretases. | nih.gov |
The imprecise nature of γ-secretase cleavage results in a variety of Aβ isoforms, with Aβ(1-40) being the most abundant, followed by Aβ(1-42). wikipedia.orgnih.gov However, a wider range of Aβ species exists, arising from different cleavage events.
The specific peptide, Beta-Amyloid (1-33), is formed not by the direct action of γ-secretase on C99, but through the subsequent cleavage of a longer Aβ peptide. Research indicates that Beta-Amyloid (1-33) is a product of the enzymatic cleavage of Aβ(1-40). anaspec.compeptide.com A specific metalloendopeptidase has been identified that cleaves the Gly33-Leu34 bond within the Aβ(1-40) sequence, yielding the soluble Beta-Amyloid (1-33) fragment and a smaller 34-40 fragment. anaspec.com This demonstrates that the diversity of Aβ isoforms is not solely due to γ-secretase heterogeneity but also involves further enzymatic processing of secreted Aβ peptides.
Interestingly, BACE1 itself can exhibit "amyloidolytic" activity by degrading longer Aβ isoforms. For example, it can cleave Aβ40 at position 34 to generate Aβ(1-34), further contributing to the pool of shorter Aβ species. imrpress.com
Cellular and Subcellular Localization of APP Processing
Post-Translational Modifications (PTMs) of Aβ Peptides
Once formed, Aβ peptides can undergo various post-translational modifications (PTMs). frontiersin.orgresearchgate.net These modifications can significantly alter the peptide's physicochemical properties, including its aggregation propensity and structure. oup.comoup.com Given that Aβ peptides can persist in the brain for long periods, they are susceptible to numerous modifications. oup.com
A prevalent and significant post-translational modification of Aβ is the isomerization of aspartic acid residues. oup.commdpi.com Isomerization at the seventh position, involving the transformation of L-aspartate to L-isoaspartate, D-aspartate, or D-isoaspartate, is particularly common. mdpi.comaginganddisease.org This modification, referred to as iso-Aβ, is highly abundant, constituting up to 50% of the total Aβ found in amyloid plaques. frontiersin.orgmdpi.com
The presence of isomerized Asp7 (isoD7-Aβ) significantly impacts the peptide's properties. It has been shown to alter the structure of the Aβ peptide, which can affect its degradation and oligomer assembly. oup.comoup.com Studies have revealed structural differences between standard Aβ42 and Asp7 iso-Aβ42, particularly in their soluble oligomeric forms. mdpi.comresearchgate.net Furthermore, isoD7-Aβ is associated with the formation of zinc-dependent oligomers. aginganddisease.org This modification is more resistant to enzymatic degradation and is considered to be more prone to aggregation than the unmodified peptide. researchgate.net
| Modification | Location | Significance | Reference |
| Isomerization | Aspartic Acid at position 7 (Asp7) | Alters peptide structure, increases aggregation, forms zinc-dependent oligomers, and shows resistance to degradation. | researchgate.netoup.comoup.commdpi.comaginganddisease.org |
Phosphorylation (e.g., Serine 8)
Beta-amyloid peptides can undergo various post-translational modifications (PTMs) that significantly alter their biochemical properties. One such critical modification is phosphorylation at the serine residue at position 8 (pS8-Aβ). aging-us.com This modification occurs after the Aβ peptide is generated from APP and can be catalyzed by extracellular or cell surface-localized protein kinase A (PKA). embopress.org
The presence of a phosphate (B84403) group at Serine 8 has profound effects on the peptide's behavior. Research demonstrates that this phosphorylation promotes the formation of stable, low-molecular-weight oligomers (dimers and trimers) which can act as nuclei for further aggregation. embopress.org This modification stabilizes the β-sheet conformation of the peptide, a structural state that is prone to aggregation. aging-us.com Furthermore, phosphorylation at Serine 8 renders the Aβ peptide more resistant to degradation by key clearance enzymes, such as insulin-degrading enzyme and angiotensin-converting enzyme, which can contribute to its accumulation. nih.gov
N-Terminal Truncations (e.g., ΔE3, Pyroglutamination)
In addition to full-length peptides, Aβ species are frequently found with truncated N-termini. These modifications often involve the removal of the first few amino acids, followed by the cyclization of the new N-terminal residue. A prominent example is the formation of pyroglutamate-Aβ (AβpE3-x), where the first two amino acids (Asp-Ala) are removed and the exposed N-terminal glutamate (B1630785) (E3) undergoes cyclization to form a pyroglutamate (B8496135) ring. novusbio.com This reaction is catalyzed by the enzyme glutaminyl cyclase.
These N-terminally truncated forms, including AβpE3-x and Aβ4-x, are highly abundant in the amyloid plaques found in Alzheimer's disease. frontiersin.orgnih.gov The pyroglutamate modification, in particular, confers a high degree of stability against further enzymatic degradation and significantly increases the peptide's hydrophobicity and aggregation propensity. acs.org These species are considered to be potent seeds for the aggregation of other, unmodified Aβ peptides. acs.orgembopress.org While this process is described for longer Aβ variants like Aβ(1-42), it is conceivable that a similar N-terminal truncation could occur on the Aβ(1-33) fragment.
Influence of PTMs on Aβ Conformational Dynamics and Aggregation Propensity
Post-translational modifications fundamentally alter the conformational landscape and aggregation behavior of Aβ peptides. As detailed below, both phosphorylation and N-terminal truncation significantly enhance the tendency of Aβ to aggregate.
| Modification | Effect on Conformational Dynamics | Effect on Aggregation Propensity | Key Findings |
| Phosphorylation at Serine 8 (pS8) | Stabilizes β-sheet conformation. aging-us.com | Promotes formation of oligomeric nuclei and accelerates fibrillization. embopress.org | pS8-Aβ forms SDS-resistant oligomers much faster than non-phosphorylated Aβ. embopress.org It also shows reduced clearance by degrading enzymes. nih.gov |
| N-Terminal Truncation & Pyroglutamination (AβpE3-x) | Increases hydrophobicity and propensity to form β-sheets. acs.org | Dramatically increases aggregation rate and peptide stability. nih.gov | Acts as a potent seed, accelerating the aggregation of unmodified Aβ peptides. acs.orgembopress.org It is highly resistant to aminopeptidases. acs.org |
Regulation of Aβ Production: Transcriptional and Post-Translational Factors
At the transcriptional level, the expression of both the APP gene and the BACE1 gene is modulated by various transcription factors. nih.gov For instance, the transcription factor Sp1 has binding sites on the promoters for both APP and BACE1, implicating it in the regulation of Aβ production. iu.edu Other factors, such as NF-κB and Activator Protein-1 (AP-1), have also been shown to regulate the APP promoter. nih.govpnas.org Alterations in the activity of these transcription factors can lead to increased expression of APP and/or BACE1, shifting the balance toward greater Aβ generation. iu.edu
Post-translational regulation is centered on the activity of the α-, β-, and γ-secretases. wikipedia.org The amyloidogenic pathway, which produces Aβ, is in competition with the non-amyloidogenic pathway, where α-secretase cleaves APP within the Aβ sequence, thereby precluding Aβ formation. frontiersin.org Cellular signaling pathways and the subcellular location of APP and the secretases can influence which pathway is favored, thus regulating the final output of Aβ peptides.
Role of Specific MicroRNAs in APP/Secretase Regulation
MicroRNAs (miRNAs) are small, non-coding RNAs that act as crucial post-transcriptional regulators by binding to messenger RNAs (mRNAs) and promoting their degradation or repressing their translation. frontiersin.org Several specific miRNAs have been identified that target the mRNAs of APP and BACE1, playing a significant role in controlling Aβ production. spandidos-publications.com
A notable example is the miR-29a/b-1 cluster. Studies have shown that levels of these miRNAs are significantly decreased in sporadic Alzheimer's disease, which correlates with an observed increase in BACE1 protein levels. pnas.org In cell culture models, overexpressing miR-29a and miR-29b-1 leads to a reduction in BACE1 expression and a subsequent decrease in Aβ production. pnas.org Other miRNAs, such as miR-106a, miR-101, and the miR-20 family, have been found to target the 3' untranslated region (3'UTR) of APP mRNA, repressing its expression. frontiersin.orgtandfonline.com More recently, miR-384 was identified as a potential regulator of both APP and BACE1 simultaneously. spandidos-publications.comnih.gov
| MicroRNA | Target Gene(s) | Observed Effect in AD Models/Patients | Mechanism of Action |
| miR-29a/b-1 cluster | BACE1 | Decreased levels correlate with increased BACE1 expression in sporadic AD. pnas.org | Binds to BACE1 mRNA, leading to its downregulation. pnas.org |
| miR-101 / miR-106a | APP | Downregulated in sporadic AD brains. tandfonline.com | Binds to the 3'UTR of APP mRNA, repressing its translation. frontiersin.orgtandfonline.com |
| miR-384 | APP, BACE1 | Downregulated by Aβ42 treatment in cell models; levels altered in AD patients. nih.gov | Binds to the 3'UTRs of both APP and BACE1 mRNA, suppressing their expression. spandidos-publications.comnih.gov |
Clearance and Degradation Mechanisms of Beta Amyloid Peptides
Proteolytic Degradation Pathways in the Central Nervous System
Within the central nervous system (CNS), a variety of proteases, known as Aβ-degrading enzymes (AβDPs), are responsible for the enzymatic breakdown of Aβ peptides. These enzymes are found in different cellular and subcellular locations and exhibit distinct specificities for various Aβ species. A disruption in the activity of these enzymes can lead to an increase in Aβ levels, contributing to the formation of amyloid plaques.
Several key enzymes have been identified as major players in the degradation of Aβ in the brain. These include neprilysin (NEP), insulin-degrading enzyme (IDE), endothelin-converting enzymes (ECE-1 and ECE-2), cathepsins B and D, and plasmin. Each of these enzymes contributes to Aβ clearance through specific cleavage events.
Neprilysin (NEP) is a zinc metalloendopeptidase located on the plasma membrane of cells, with its active site facing the extracellular space. acs.orgnih.gov It is considered one of the most important Aβ-degrading enzymes in the brain. frontiersin.org NEP degrades Aβ peptides by cleaving them at multiple sites, primarily on the amino side of hydrophobic residues. acs.orgnih.govfrontiersin.org Research has shown that NEP levels decrease with age, which may contribute to the age-related increase in Aβ deposition. acs.orgnih.gov
Studies have demonstrated an inverse relationship between NEP levels and Aβ accumulation; overexpression of NEP leads to a reduction in Aβ plaques, while a deficiency in NEP results in increased Aβ levels. acs.orgbiorxiv.org Extracellular NEP is primarily responsible for the degradation of extracellular Aβ, including both Aβ1-40 and Aβ1-42. acs.org
Known Cleavage Sites of Neprilysin on Beta-Amyloid:
Lys16-Leu17 plos.org
Leu17-Val18 plos.org
Phe19-Phe20 plos.org
Phe20-Ala21 plos.org
Interactive Data Table: Neprilysin Research Findings
| Research Focus | Key Finding | Citation |
|---|---|---|
| NEP Localization | Primarily on the plasma membrane with an extracellular active site. | acs.orgnih.gov |
| Age-Related Changes | NEP levels decline with aging in the human brain. | acs.orgnih.gov |
| Aβ Specificity | Degrades both Aβ1-40 and Aβ1-42. | acs.org |
| Genetic Manipulation | Overexpression reduces Aβ plaques; deficiency increases Aβ levels. | acs.orgbiorxiv.org |
| Cleavage Preference | Cleaves on the N-terminal side of hydrophobic amino acids. | frontiersin.org |
Insulin-degrading enzyme (IDE) is a thiol zinc-metalloendopeptidase found in the cytosol, peroxisomes, endosomes, and on the cell surface. pnas.org It is a key protease in the clearance of several small proteins, including insulin (B600854) and Aβ. pnas.orgnih.gov IDE preferentially degrades monomeric forms of Aβ. portlandpress.com The enzyme's activity is influenced by the dynamic equilibrium between soluble Aβ monomers and their aggregated forms. nih.gov
A deficiency in IDE has been shown to result in a significant decrease in Aβ degradation and a corresponding increase in cerebral Aβ accumulation. pnas.orgnih.gov Interestingly, insulin competes with Aβ for degradation by IDE, and hyperinsulinemia may lead to reduced Aβ clearance. researchgate.net
Known Cleavage Sites of Insulin-Degrading Enzyme on Beta-Amyloid:
Met35-Val36 nih.govresearchgate.net
Cleavage of the N-terminal fragment Aβ(1-13) has been observed. nih.gov
Interactive Data Table: Insulin-Degrading Enzyme Research Findings
| Research Focus | Key Finding | Citation |
|---|---|---|
| Substrate Competition | Insulin competes with Aβ for IDE-mediated degradation. | researchgate.net |
| Aβ Form Preference | Preferentially degrades monomeric Aβ. | portlandpress.com |
| In Vivo Effects of Deficiency | IDE-deficient mice show increased cerebral Aβ and hyperinsulinemia. | pnas.orgnih.gov |
| Degradation Products | Fragments resulting from IDE cleavage form non-toxic amorphous aggregates. | nih.govresearchgate.net |
| Cellular Localization | Found in cytosol, peroxisomes, endosomes, and on the cell surface. | pnas.org |
Endothelin-converting enzymes (ECE-1 and ECE-2) are zinc-dependent metalloendopeptidases that are also capable of degrading Aβ peptides. researchgate.netoup.com ECE-1 is primarily located in endosomal compartments, while ECE-2 is found in the endosomal/lysosomal pathway and autophagosomes. nih.govmdpi.com Both enzymes participate in the degradation of Aβ, with ECE-1 regulating both secreted and intracellular pools of Aβ, whereas ECE-2 mainly regulates the intracellular pool. nih.gov
Overexpression of ECE-1 has been shown to significantly reduce extracellular Aβ levels. capes.gov.br Conversely, inhibition of ECE activity leads to increased Aβ accumulation. mdpi.comcapes.gov.br ECEs are most active at an acidic pH, which is characteristic of the subcellular compartments where they are predominantly located. mdpi.com
Known Cleavage Sites of Endothelin-Converting Enzyme-1 on Beta-Amyloid:
Aβ1-16 nih.gov
Interactive Data Table: Endothelin-Converting Enzymes Research Findings
| Research Focus | Key Finding | Citation |
|---|---|---|
| ECE-1 Regulation of Aβ | Regulates both secreted and intracellular pools of Aβ. | nih.gov |
| ECE-2 Regulation of Aβ | Mainly regulates the intracellular pool of Aβ. | nih.gov |
| Effect of Overexpression | Overexpression of ECE-1 reduces extracellular Aβ concentration by up to 90%. | capes.gov.br |
| pH Activity Profile | Most active at acidic pH, typical of endosomal and lysosomal compartments. | mdpi.com |
| In Vivo Relevance | Mice deficient in ECE-1 and ECE-2 show significantly higher Aβ levels. | nih.gov |
Cathepsins are proteases found within lysosomes. iu.edu Cathepsin B (CTSB) and Cathepsin D (CTSD) have both been implicated in the degradation of Aβ. oup.comiu.edu
Cathepsin B, a cysteine protease, has been shown to degrade Aβ, likely through C-terminal truncation. nih.govnih.gov Studies have indicated that enhancing CatB activity can lower Aβ42 levels. nih.gov Interestingly, CatB may also be involved in the production of N-terminally truncated Aβ variants. nih.govfrontiersin.org
Cathepsin D is a major lysosomal aspartyl protease. researchgate.net It has been demonstrated to cleave human Aβ1-42. researchgate.netnih.gov Genetic deletion of CatD in mice leads to a significant increase in insoluble Aβ42 and Aβ40. researchgate.net Furthermore, Aβ42 has been found to be a potent competitive inhibitor of CatD, suggesting a complex feedback mechanism. nih.gov
Interactive Data Table: Cathepsin B and D Research Findings
| Enzyme | Research Focus | Key Finding | Citation |
|---|---|---|---|
| Cathepsin B | Aβ Degradation | Degrades Aβ via C-terminal truncation. | nih.govnih.gov |
| Cathepsin B | Role in Aβ Production | May generate N-terminally truncated Aβ variants. | nih.govfrontiersin.org |
| Cathepsin D | Aβ Degradation | Cleaves human Aβ1-42. | researchgate.netnih.gov |
| Cathepsin D | Effect of Deletion | Genetic deletion leads to dramatic increases in cerebral Aβ. | researchgate.netnih.gov |
| Cathepsin D | Inhibition by Aβ42 | Aβ42 is a potent competitive inhibitor of CatD. | nih.gov |
Plasmin is a serine protease that is generated from its zymogen, plasminogen, through the action of tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). nih.gov Aggregated Aβ can induce the expression of tPA and uPA, leading to the generation of plasmin. nih.gov
Purified plasmin has been shown to degrade Aβ with physiologically relevant efficiency. nih.gov It cleaves Aβ at multiple sites and can degrade Aβ fibrils. nih.gov The plasmin system appears to be part of a feedback loop where the accumulation of aggregated Aβ induces a system for its own clearance. nih.gov Studies have shown that the addition of plasmin to cell cultures results in the degradation of both Aβ and the p3 fragment.
Interactive Data Table: Plasmin Research Findings
| Research Focus | Key Finding | Citation |
|---|---|---|
| Aβ Degradation | Degrades Aβ at multiple sites and degrades Aβ fibrils. | nih.gov |
| Induction by Aβ | Aggregated Aβ increases the expression of tPA and uPA, leading to plasmin generation. | nih.gov |
| In Vivo Role | The tPA-plasmin system plays a role in Aβ degradation in vivo. | jneurosci.org |
| Neuroprotective Effect | Exogenously added plasmin can block Aβ neurotoxicity. | nih.gov |
| Clearance Cascade | Part of a proteolytic cascade that enhances Aβ clearance. | pnas.org |
Role of Key Aβ-Degrading Enzymes (AβDPs)
Matrix Metalloproteinases (MMPs)
Cellular Clearance Mechanisms
Glial cells, including microglia and astrocytes, are central to the cellular clearance of Aβ from the brain parenchyma through phagocytosis and subsequent degradation. mdpi.comfrontiersin.org
Microglia and astrocytes can internalize and degrade Aβ, playing a vital role in regulating its levels. frontiersin.orgnih.gov
Microglia: As the resident immune cells of the central nervous system, microglia are specialized phagocytes. biorxiv.org They recognize and internalize Aβ through various surface receptors, including scavenger receptors (like CD36), Toll-like receptors, and the receptor for advanced glycation end-products (RAGE). jneurosci.orgbiorxiv.orgnih.gov Microglia can phagocytose both fibrillar and non-fibrillar forms of Aβ. researchgate.net However, their phagocytic capacity can become impaired with age and disease progression, potentially due to the effects of chronic inflammation. jneurosci.orgfrontiersin.org
Astrocytes: Astrocytes, the most abundant glial cells, also participate in Aβ clearance. nih.govbiorxiv.org They can internalize Aβ via endocytosis and phagocytosis, followed by degradation through the lysosomal pathway. nih.govmdpi.com Astrocytes appear to preferentially take up oligomeric Aβ over the fibrillar form. nih.gov Like microglia, astrocytes can accumulate ingested Aβ, which may impact their function over time. biorxiv.org Some studies indicate that specific astrocyte subtypes, characterized by low GFAP expression, are particularly enriched in functions related to Aβ clearance. aginganddisease.org
The autophagic-lysosomal pathway is a fundamental intracellular process for degrading long-lived proteins, aggregates, and damaged organelles. nih.govscienceopen.com After Aβ is internalized by cells like microglia and astrocytes, it is targeted for degradation through this system. oatext.com
Autophagy involves the encapsulation of cytoplasmic material, including Aβ aggregates, into double-membraned vesicles called autophagosomes. scienceopen.com These autophagosomes then fuse with lysosomes to form autolysosomes. scienceopen.com Within the acidic environment of the autolysosome, lysosomal hydrolases, such as cathepsins, break down the contents. nih.govscienceopen.com Cathepsin D, for instance, is a specific protease within autolysosomes that degrades Aβ. nih.gov Impairment of the autophagic-lysosomal pathway, such as a disruption in the fusion of autophagosomes with lysosomes or reduced lysosomal enzyme activity, can lead to the accumulation of Aβ within the cell and contribute to pathology. nih.govoatext.com
Phagocytosis by Microglia and Astrocytes
Transport Across the Blood-Brain Barrier (BBB)
The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the brain and the peripheral circulation. d-nb.infonih.gov It plays a significant role in Aβ homeostasis by mediating its transport out of the brain. d-nb.infofrontiersin.org This bidirectional transport is controlled by specific receptors on the brain capillary endothelial cells. nih.govahajournals.org
Efflux from Brain to Blood: The primary receptor responsible for transporting Aβ out of the brain is the low-density lipoprotein receptor-related protein 1 (LRP1). nih.govfrontiersin.org LRP1 is mainly located on the abluminal (brain side) of the endothelial cells and facilitates the transcytosis of Aβ from the brain's interstitial fluid into the blood. nih.govnih.gov This transport mechanism is a major pathway for the clearance of free, monomeric Aβ. nih.gov Reduced expression of LRP1, which can occur with aging, may lead to decreased Aβ clearance and subsequent accumulation in the brain. nih.gov
The balance between LRP1-mediated efflux and RAGE-mediated influx is therefore a crucial determinant of Aβ concentration in the central nervous system. ahajournals.org
| Clearance Mechanism | Key Cellular/Molecular Players | Function | Reference |
|---|---|---|---|
| Phagocytosis (Microglia) | CD36, RAGE, Toll-like receptors | Internalization and degradation of extracellular Aβ. | jneurosci.orgbiorxiv.org |
| Phagocytosis (Astrocytes) | LRP1, Endocytosis pathways | Uptake and lysosomal degradation of Aβ, particularly oligomeric forms. | nih.govmdpi.comnih.gov |
| Autophagic-Lysosomal Pathway | Autophagosomes, Lysosomes, Cathepsins | Intracellular degradation of internalized Aβ aggregates. | nih.govscienceopen.comoatext.com |
| BBB Efflux | LRP1 | Transport of Aβ from the brain into the peripheral circulation. | nih.govfrontiersin.org |
| BBB Influx | RAGE | Transport of Aβ from the blood into the brain. | ahajournals.orgvaincrealzheimer.org |
Efflux and Influx Transport Mechanisms
The clearance of beta-amyloid (Aβ) peptides from the brain is a critical process for maintaining neuronal health, and its disruption is a key factor in the pathogenesis of Alzheimer's disease. The blood-brain barrier (BBB) plays a pivotal role in regulating Aβ levels in the brain's interstitial fluid (ISF) through a dynamic balance of efflux (transport out of the brain) and influx (transport into the brain) mechanisms. nih.govahajournals.org
The primary receptor responsible for the efflux of Aβ from the brain to the blood is the low-density lipoprotein receptor-related protein 1 (LRP1). nih.govfrontiersin.org LRP1 is expressed on the abluminal side (brain side) of brain capillary endothelial cells and facilitates the rapid transcytosis of Aβ across the BBB. nih.govmdpi.com Studies have shown that approximately 50% of Aβ is transported out of the brain via LRP1-mediated mechanisms. frontiersin.org Another important transporter involved in Aβ efflux is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1/ABCB1). frontiersin.orgoup.com P-gp is an ATP-dependent efflux pump expressed on brain endothelial cells that actively transports Aβ out of the brain. mdpi.com
Conversely, the influx of Aβ from the peripheral circulation into the brain is primarily mediated by the receptor for advanced glycation end products (RAGE). nih.govfrontiersin.org RAGE is a multiligand receptor whose expression can be upregulated by the presence of its ligands, including Aβ. nih.gov Increased RAGE expression in cerebral blood vessels is observed in Alzheimer's disease, which can exacerbate Aβ accumulation in the brain. nih.govrndsystems.com
The balance between LRP1-mediated efflux and RAGE-mediated influx is crucial for maintaining physiological Aβ concentrations in the brain. ahajournals.org In healthy individuals, the rate of Aβ efflux significantly outweighs influx. ahajournals.org However, in the context of aging and Alzheimer's disease, LRP1 expression tends to decrease, while RAGE expression increases, shifting the balance towards Aβ accumulation. nih.govoup.comrndsystems.com
Interactive Data Table: Key Transporters of Beta-Amyloid at the Blood-Brain Barrier
| Transporter | Function | Direction of Transport | Key Findings |
|---|---|---|---|
| Low-density lipoprotein receptor-related protein 1 (LRP1) | Primary efflux receptor | Brain to Blood | Mediates rapid transcytosis of Aβ across the BBB. nih.govmdpi.com Its expression is reduced in aging and Alzheimer's disease. nih.govoup.com |
| P-glycoprotein (P-gp/MDR1) | Efflux transporter | Brain to Blood | An ATP-dependent pump that actively removes Aβ from the brain. frontiersin.orgmdpi.com |
| Receptor for Advanced Glycation End Products (RAGE) | Primary influx receptor | Blood to Brain | Expression increases in the presence of Aβ, potentially leading to a positive feedback loop of Aβ accumulation. nih.govrndsystems.com |
Influence of Post-Translational Modifications on BBB Transport
Post-translational modifications (PTMs) of beta-amyloid (Aβ) can significantly alter its transport across the blood-brain barrier (BBB), potentially contributing to the pathology of Alzheimer's disease. frontiersin.orgresearchgate.netnih.gov These modifications can affect the peptide's interaction with transport receptors and influence the mechanisms of its clearance from the brain. frontiersin.orgresearchgate.net
Research using in vitro BBB models has demonstrated that certain PTMs can increase the rate at which Aβ crosses the endothelial barrier. frontiersin.orgresearchgate.netnih.gov Specifically, Aβ42 containing an isomerized Asp7 residue (iso-Aβ42) and Aβ42 with a phosphorylated Ser8 residue (pS8-Aβ42) have been shown to cross the BBB more readily than the unmodified Aβ42 peptide. frontiersin.orgresearchgate.netnih.gov
The mechanisms underlying this enhanced transport appear to be linked to alterations in the endocytic pathways utilized by the modified peptides. frontiersin.orgresearchgate.net For instance, while unmodified Aβ42 transport is primarily dependent on clathrin-mediated endocytosis via the LRP-1 receptor for efflux and caveolin-dependent endocytosis via RAGE for influx, the transport of iso-Aβ42 and pS8-Aβ42 involves different contributions of these endocytic mechanisms. frontiersin.org
Interestingly, while pS8-Aβ42 shows increased transport, studies on its interaction with the influx receptor RAGE have revealed a weaker binding affinity compared to unmodified Aβ42. frontiersin.orgresearchgate.netnih.gov Specifically, microscale thermophoresis experiments have shown that RAGE binds to iso-Aβ42 with an order of magnitude lower affinity than to Aβ42. frontiersin.orgresearchgate.netnih.gov This suggests that the increased permeability of iso-Aβ42 across the BBB may be mediated by alternative receptors or transport pathways, or that the modification alters the peptide's interaction with the BBB in a way that facilitates its passage despite weaker RAGE binding.
These findings highlight the complexity of Aβ transport at the BBB and suggest that PTMs can play a crucial role in modulating this process. The presence of modified Aβ isoforms in the circulation could therefore contribute to the seeding of amyloid pathology in the brain. frontiersin.orgnih.gov
Interactive Data Table: Impact of Post-Translational Modifications on Beta-Amyloid BBB Transport
| Modified Beta-Amyloid Form | Effect on BBB Permeability | Interaction with RAGE | Key Research Findings |
|---|---|---|---|
| Isomerized Asp7 Aβ42 (iso-Aβ42) | Increased | Weaker binding affinity (order of magnitude lower than unmodified Aβ42) | Crosses the BBB more readily than unmodified Aβ42, suggesting altered transport mechanisms. frontiersin.orgresearchgate.netnih.gov |
| Phosphorylated Ser8 Aβ42 (pS8-Aβ42) | Increased | Not explicitly detailed in the provided context, but overall transport is enhanced. | Demonstrates enhanced transport across in vitro BBB models compared to unmodified Aβ42. frontiersin.orgresearchgate.netnih.gov |
Research Methodologies and Models for Studying Beta Amyloid 1 33
In Vitro Experimental Models
In vitro, or "test tube," experiments provide a controlled environment to study the specific properties of Aβ peptides without the complexity of a living organism. These models are fundamental for dissecting the molecular mechanisms of peptide behavior.
The generation of pure Aβ(1-33) for research is primarily achieved through chemical synthesis, a process that has become highly refined but remains challenging due to the peptide's inherent tendency to aggregate. frontiersin.org
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for producing Aβ peptides. The process involves sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used. mdpi.comrsc.org However, on-resin aggregation can occur, leading to truncated sequences and low yields. frontiersin.org To overcome these challenges, researchers have developed several optimized strategies.
Specialized Resins: Using low-loading, polyethylene (B3416737) glycol (PEG)-based resins, such as ChemMatrix, can improve solvation and reduce aggregation during synthesis. rsc.org
Modified Protocols: Techniques like high-temperature SPPS or the use of microwave assistance can enhance coupling efficiency. frontiersin.org
Solubilizing Tags: A temporary solubilizing tag can be attached to the peptide, which is later cleaved off after synthesis and purification. This approach has been shown to markedly improve handling and chromatographic resolution. rsc.org
Purification: Following synthesis and cleavage from the resin, the crude peptide mixture must be purified. mdpi.com Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for this purpose, separating the full-length target peptide from truncated sequences and other impurities. frontiersin.org Proper preparation of the peptide stock, for instance, using sodium hydroxide (B78521) pretreatment followed by size-fractionation, is crucial to ensure the starting material is monomeric and exhibits reproducible behavior in subsequent experiments. nih.gov
| Technique/Strategy | Purpose | Key Features | Reference |
| Fmoc/tBu SPPS | Chemical synthesis of the peptide chain. | Standard, sequential addition of Fmoc-protected amino acids to a solid resin. | mdpi.com |
| ChemMatrix Resin | Reduce on-resin aggregation. | PEG-based resin that improves peptide chain solvation. | rsc.org |
| Solubilizing Tags | Improve solubility and purification. | A cleavable tag is attached to the peptide to prevent aggregation during handling. | rsc.org |
| RP-HPLC | Purification of the crude peptide. | Separates peptides based on hydrophobicity, yielding a pure product. | frontiersin.org |
| NaOH Pretreatment | Preparation of monomeric stocks. | Dissolves pre-existing aggregates to ensure a defined starting state for experiments. | nih.gov |
Cell-based models are indispensable for studying the effects of exogenously applied Aβ peptides in a biological context. mdpi.com These models bridge the gap between simple in vitro systems and complex in vivo organisms.
Immortalized Cell Lines: Chinese Hamster Ovary (CHO) cells engineered to overexpress the human amyloid precursor protein (APP), often with mutations found in familial Alzheimer's disease, are widely used. mdpi.com For example, the 7PA2 cell line secretes various Aβ species, allowing researchers to study the production and secretion pathways. nih.gov
Neuronal and Glial Cell Lines: Human neuroblastoma cell lines or mouse embryonic stem cell-derived neural cells provide a more disease-relevant system to investigate Aβ-induced neurotoxicity and cellular stress responses. researchgate.net
Primary Cell Cultures: Neurons and glial cells harvested directly from rodent brains (e.g., fetal rat hippocampal cells) offer a model that closely resembles the native cellular environment. mdpi.compnas.org These cultures are used to study how Aβ aggregates affect synaptic function and cell viability.
3D Cell Cultures: Advanced three-dimensional (3D) models using human neural stem cells can recapitulate aspects of Alzheimer's pathology, such as extracellular Aβ deposition, more accurately than traditional 2D monolayer cultures. sigmaaldrich.comnih.gov
| Cell Model Type | Example | Application in Aβ Research | Reference |
| Transfected Cell Line | 7PA2 (CHO cells with mutant APP) | Studying the cellular processing of APP and secretion of Aβ peptides. | mdpi.comnih.gov |
| Neuronal Cell Line | Human neuroblastoma, ESC-derived neurons | Assessing neurotoxicity and oxidative stress induced by Aβ. | researchgate.net |
| Primary Cultures | Rat hippocampal neurons | Investigating synaptic dysfunction and cell death mechanisms. | pnas.org |
| 3D Stem Cell Model | Human neural stem cells in Matrigel | Modeling the formation of Aβ plaques in a human brain-like environment. | sigmaaldrich.comnih.gov |
The interaction of Aβ peptides with the neuronal cell membrane is considered a critical event in its pathological cascade. Artificial membrane systems, particularly liposomes, provide a simplified and highly controllable model to study these interactions. nih.gov Liposomes are microscopic vesicles composed of a lipid bilayer, which can be formulated to mimic the composition of neuronal membranes. nih.gov
Researchers use these systems to investigate several key questions:
Binding Affinity: Studies have shown that liposomes containing anionic phospholipids (B1166683) exhibit a strong ability to bind Aβ aggregates, with affinity constants in the nanomolar range. google.com
Membrane Disruption: Aβ peptides can induce membrane disruption, a process that is believed to contribute to their cytotoxicity. nih.gov This can involve the formation of pores or channels in the membrane or more general fragmentation. acs.org
Influence of Lipid Composition: The specific lipids in the bilayer can influence Aβ interactions. For instance, model liposomes with a phosphatidylcholine (PC) to phosphatidylglycerol (PG) ratio of 4:1 are used to mimic the charge ratio of neuronal cells. nih.gov
Effect of Membrane Curvature: The size of liposomes, which determines the curvature of the membrane, can also play a role. Studies on Aβ(1-40) have shown that small, highly curved vesicles can accelerate fibrillation, while larger vesicles may promote different aggregation pathways. nih.gov
These model systems are crucial for understanding the fundamental physical chemistry of how Aβ(1-33) and other fragments interact with and potentially damage cell membranes. acs.orgnih.gov
Cell Culture Models (e.g., Neuronal, Glial Lines)
Biophysical and Structural Characterization Techniques
Determining the structure of Aβ(1-33) aggregates and monitoring their formation is key to understanding their function and toxicity. A variety of powerful biophysical techniques are employed for this purpose.
Spectroscopy involves the interaction of electromagnetic radiation with matter to probe molecular structure and dynamics.
Solid-State Nuclear Magnetic Resonance (ssNMR): This is one of the most powerful techniques for obtaining atomic-resolution structural information on insoluble aggregates like Aβ fibrils. nih.gov Unlike solution NMR, ssNMR can analyze solid samples.
Structural Insights: ssNMR has been instrumental in showing that Aβ fibrils typically consist of in-register parallel β-sheets, where identical residues from neighboring peptide molecules are aligned. nih.govpnas.org
Identifying Ordered and Disordered Regions: By analyzing the chemical shifts and signal linewidths, researchers can distinguish between rigid, well-structured regions (like the β-sheet core) and more flexible, disordered segments (such as the N-terminus). pnas.org
Probing Dynamics: Specific ssNMR experiments can measure the motion of different parts of the peptide backbone, revealing the flexibility of loops and termini within the fibril structure. nih.gov
Fluorescence Spectroscopy: This technique utilizes fluorescent probes that change their light-emitting properties upon binding to Aβ aggregates. It is highly sensitive and widely used to monitor aggregation kinetics in real-time.
Thioflavin T (ThT) Assay: ThT is a dye that exhibits a characteristic increase in fluorescence intensity and a shift in its emission spectrum when it binds to the cross-β-sheet structure of amyloid fibrils. diva-portal.org It is the gold-standard method for tracking fibril formation over time. acs.org
Conformation-Sensitive Probes: Other fluorescent molecules can report on different aggregate structures. nih.gov For example, some probes can distinguish between different fibril polymorphs or detect early-stage oligomers that ThT might not bind to. acs.orgnih.gov
Labeled Peptides: Aβ(1-33) can be synthesized with a fluorescent label attached. This allows for direct tracking of the peptide during aggregation and its interaction with cells or membranes. plos.org
| Spectroscopic Technique | Information Provided | Example Finding for Aβ Fibrils | Reference |
| Solid-State NMR (ssNMR) | Atomic-level structure, molecular dynamics, identification of β-sheets. | Fibrils are composed of in-register, parallel β-sheets. | nih.govpnas.orgpnas.org |
| Fluorescence (ThT) | Real-time monitoring of fibril formation kinetics. | Aggregation follows a sigmoidal curve with a lag, growth, and saturation phase. | diva-portal.orgacs.org |
| Infrared (IR) Spectroscopy | Secondary structure content (α-helix vs. β-sheet). | The amide I band shifts to a lower frequency (around 1630 cm⁻¹) upon β-sheet formation. | acs.org |
Microscopy techniques provide direct visualization of Aβ aggregates, revealing their size, shape, and hierarchical organization.
Electron Microscopy (EM): This high-resolution imaging technique uses a beam of electrons to visualize structures far beyond the limit of light microscopy.
Transmission Electron Microscopy (TEM): TEM is commonly used to observe the morphology of mature fibrils. nih.gov Negative staining with heavy metal salts allows visualization of fibrils, which often appear as long, unbranched filaments that can be straight or twisted. nih.govpnas.org Typical fibril diameters are in the range of 6-15 nm. researchgate.net
Cryo-Electron Microscopy (Cryo-EM): This advanced form of EM involves flash-freezing samples in a thin layer of ice, preserving them in a near-native state. Cryo-EM can resolve the 3D structure of fibrils, including the arrangement of individual protofilaments that make up the mature fibril. nih.govschroderlab.org
Atomic Force Microscopy (AFM): AFM uses a sharp physical probe to scan the surface of a sample, generating a 3D topographical map. A key advantage of AFM is its ability to image samples in fluid under physiological conditions, allowing for the direct observation of the aggregation process over time, from early oligomers to mature fibrils. nih.gov
Kinetic Assays (e.g., Thioflavin T Fluorescence for Aggregation)
Kinetic assays are fundamental in studying the aggregation process of Beta-Amyloid (1-33) (Aβ(1-33)). Among these, the Thioflavin T (ThT) fluorescence assay is a widely utilized method for monitoring the formation of amyloid fibrils in real-time. acs.orgnih.govtandfonline.com ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. royalsocietypublishing.organaspec.com This property allows for the continuous tracking of the aggregation process, which typically follows a sigmoidal curve. This curve is characterized by a lag phase (nucleation), a rapid growth phase (elongation), and a final plateau phase (saturation). acs.org
The aggregation kinetics of amyloid peptides, including Aβ(1-33), can be influenced by various factors such as peptide concentration, temperature, pH, and the presence of seeds or inhibitors. acs.orgnih.govnih.gov For instance, the presence of pre-formed amyloid seeds can significantly shorten the lag phase by providing a template for monomer addition, a principle that forms the basis of seeding-competent aggregation assays. nih.gov
Studies often use ThT assays to screen for potential inhibitors of Aβ aggregation. acs.org A reduction in ThT fluorescence intensity or an increase in the lag time in the presence of a compound indicates its inhibitory effect on fibril formation. acs.org It is important to note that the concentration of ThT itself can sometimes influence the aggregation kinetics, although concentrations around 10-20 µM are generally considered to have minimal effect. royalsocietypublishing.orgnih.gov
Interactive Data Table: Parameters from a Typical ThT-based Aβ Aggregation Kinetic Assay
Dual Polarization Interferometry
Dual Polarization Interferometry (DPI) is a surface-sensitive technique that provides high-resolution, real-time measurements of the thickness, density, and mass of molecular layers adsorbed onto a surface. This makes it a valuable tool for studying the interaction of Aβ(1-33) with model lipid membranes, which is a crucial aspect of its pathological activity. mdpi.commdpi.comnih.gov
In a typical DPI experiment, a lipid bilayer is formed on the surface of a sensor chip, mimicking a cell membrane. A solution containing Aβ(1-33) is then flowed over the surface. DPI measures changes in the refractive index and thickness of the adsorbed layer as the peptide interacts with, and potentially inserts into or disrupts, the lipid bilayer. mdpi.comnih.gov This allows for the detailed characterization of the kinetics and structural rearrangements associated with these interactions.
Research using DPI can elucidate how factors like lipid composition (e.g., the presence of cholesterol or specific phospholipids) influence the binding and aggregation of Aβ(1-33) at the membrane interface. mdpi.comnih.govportlandpress.com These studies have shown that the interaction with membranes can significantly alter the conformation of Aβ peptides, often promoting the formation of β-sheet structures and subsequent aggregation. mdpi.com
Biochemical and Immunological Assays
Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are a cornerstone for the specific detection and quantification of Aβ(1-33) in various biological samples. nih.govaai.orgoup.com The sandwich ELISA format is commonly employed, utilizing two different antibodies that bind to distinct epitopes on the Aβ peptide. nih.govgoogle.com For Aβ(1-33), this could involve a capture antibody that recognizes the C-terminus and a detection antibody that binds to the N-terminal or mid-region of the peptide. nih.gov
ELISAs offer high sensitivity and specificity, enabling the measurement of Aβ(1-33) concentrations in complex mixtures like cerebrospinal fluid (CSF) or cell culture media. oup.comnih.gov This is crucial for studies investigating the production and clearance of different Aβ species. Some ELISA kits are designed to be highly specific for certain Aβ variants, with low cross-reactivity to other fragments, which is essential for accurately profiling Aβ peptides. ibl-international.com For example, studies have used ELISA to compare the levels of various Aβ peptides, including Aβ(1-33), in samples from healthy individuals and those with Alzheimer's disease. oup.com
Interactive Data Table: Cross-Reactivity of a Human Aβ(1-38) ELISA Kit
This table illustrates the high specificity of a particular ELISA kit for Human Aβ(1-38), with minimal cross-reactivity for other Aβ species including Aβ(1-33), as indicated by data from a commercial kit. ibl-international.com
Western Blotting and Immunohistochemistry (IHC)
Western blotting and Immunohistochemistry (IHC) are powerful techniques for the detection and visualization of Aβ(1-33). Western blotting allows for the separation of proteins by molecular weight, enabling the identification of specific Aβ fragments, including the monomeric form of Aβ(1-33) at approximately 3.7 kDa. biorbyt.comcellsignal.compnas.org This technique is often used to analyze brain lysates or cell culture extracts to determine the presence and relative abundance of different Aβ species. pnas.orgbiolegend.com Antibodies specific to the N-terminus or C-terminus of Aβ peptides are used to probe the blots. pnas.org
Immunohistochemistry, on the other hand, is used to visualize the localization of Aβ(1-33) within tissue sections, such as brain tissue. thermofisher.comfrontiersin.org This provides crucial spatial information about where the peptide is deposited. For instance, IHC can reveal whether Aβ(1-33) is associated with amyloid plaques or distributed diffusely in the brain parenchyma. frontiersin.org Specific antibodies are essential for distinguishing Aβ(1-33) from other, more abundant Aβ variants like Aβ(1-40) and Aβ(1-42).
Protein-Protein Interaction Studies (e.g., Microscale Thermophoresis)
Understanding the interactions of Aβ(1-33) with other proteins is key to unraveling its biological functions and pathological roles. explorationpub.comnih.govmdpi.com Microscale Thermophoresis (MST) is a sensitive biophysical technique used to quantify these interactions in solution. nih.govresearchgate.net
MST measures the directed movement of molecules along a temperature gradient, which is dependent on their size, charge, and hydration shell. When a labeled protein (e.g., a fluorescently tagged Aβ(1-33)) binds to a ligand or another protein, these properties change, leading to a detectable change in its thermophoretic movement. nih.govresearchgate.net By titrating a potential binding partner against the labeled Aβ(1-33), a binding curve can be generated and the dissociation constant (Kd), a measure of binding affinity, can be determined.
This technique has been used to study the interaction of Aβ peptides with various proteins, providing insights into the molecular pathways affected by Aβ. nih.gov For example, MST analysis has been employed to measure the binding affinity between Aβ and proteins like CERT_L_, revealing a direct interaction that could influence Aβ fibrillization. nih.gov
Advanced Imaging Modalities for Molecular Analysis (Preclinical/Non-Clinical Human)
Advanced imaging techniques are critical for visualizing and studying Aβ peptides in preclinical models and, in some cases, in non-clinical human studies. mdpi.comresearchgate.netnih.govsciopen.com These modalities provide a bridge between in vitro findings and the complex in vivo environment.
Optical imaging, particularly near-infrared fluorescence (NIRF) imaging, has emerged as a valuable tool in preclinical research. pnas.orgmdpi.com NIRF probes that specifically bind to Aβ species allow for the in vivo detection and monitoring of amyloid pathology in animal models of Alzheimer's disease. pnas.org These probes have advantages for deep tissue imaging due to reduced light scattering and absorption at near-infrared wavelengths. mdpi.com Some advanced probes are capable of detecting not only insoluble amyloid plaques but also soluble Aβ oligomers, which are considered highly neurotoxic. pnas.org
Positron Emission Tomography (PET) is a powerful molecular imaging technique that has been translated to clinical use, but it is also extensively used in preclinical studies. mdpi.comnih.govnih.gov PET requires the use of radiolabeled tracers that can cross the blood-brain barrier and bind specifically to Aβ aggregates. While many PET tracers are designed to detect fibrillar amyloid plaques, research is ongoing to develop tracers with higher affinity for various Aβ species. frontiersin.orgmdpi.com Preclinical PET imaging in transgenic animal models allows for longitudinal studies to track the progression of amyloid deposition and to evaluate the efficacy of potential anti-amyloid therapies. frontiersin.orgnih.gov
Magnetic Resonance Imaging (MRI), especially at high field strengths, can be used to visualize individual amyloid plaques in transgenic animal models. amegroups.org While conventional MRI may lack the resolution to detect individual plaques in humans, it provides essential structural information and can detect downstream effects of amyloid pathology, such as brain atrophy. nih.gov
Interactive Data Table: Overview of Advanced Imaging Modalities for Aβ
Positron Emission Tomography (PET) of Amyloid-β Pathology
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of amyloid-β (Aβ) plaque deposition in the living brain. snmjournals.orgnih.gov This methodology has become a cornerstone in the study of Alzheimer's disease (AD) and other neurodegenerative disorders associated with amyloid pathology. snmjournals.orgnih.gov The development of specific radiopharmaceuticals, or PET tracers, that bind to fibrillar Aβ has revolutionized the field, enabling earlier and more accurate diagnosis, monitoring of disease progression, and the assessment of anti-amyloid therapeutic interventions. snmjournals.orge-jyms.orgradiologykey.com
The fundamental principle of amyloid PET imaging involves the intravenous administration of a radiotracer that readily crosses the blood-brain barrier. e-jyms.org These tracers are designed with high affinity and specificity for Aβ plaques. oup.com Once in the brain, the tracer binds to these pathological protein aggregates. The radioisotope incorporated into the tracer decays by emitting positrons, which, upon annihilation with nearby electrons, produce two gamma rays that are detected by the PET scanner. The resulting data is reconstructed into a three-dimensional image that shows the density and distribution of Aβ plaques in the brain. cms.gov
Several PET tracers for amyloid imaging have been developed and are used in both research and clinical settings. radiologykey.com The first widely used tracer was [¹¹C]Pittsburgh Compound B ([¹¹C]PiB). oup.commdpi.com While highly effective, its short half-life of 20 minutes, due to the carbon-11 (B1219553) radioisotope, limits its use to centers with an on-site cyclotron. e-jyms.org To overcome this limitation, a new generation of tracers labeled with fluorine-18, which has a longer half-life of approximately 110 minutes, was developed. e-jyms.org These include florbetapir, florbetaben, and flutemetamol, all of which have received regulatory approval for clinical use. e-jyms.orgradiologykey.com
Amyloid PET imaging has demonstrated high sensitivity in detecting the presence of Aβ pathology. e-jyms.org A positive scan, indicating moderate to frequent amyloid plaques, is a key biomarker for the diagnosis of AD. cms.gov Studies have shown a strong correlation between in vivo PET imaging findings and post-mortem neuropathological examination of brain tissue. mdpi.com Furthermore, amyloid PET can detect Aβ accumulation in the brain years before the onset of clinical symptoms, making it a valuable tool for identifying individuals at risk for developing AD. snmjournals.orgnih.govmdpi.com This has significant implications for early intervention and enrollment in clinical trials for disease-modifying therapies. nih.govsnmjournals.orgnih.gov
While highly sensitive, amyloid PET is not entirely specific to Alzheimer's disease. Aβ deposits can also be found in other conditions such as dementia with Lewy bodies and cerebral amyloid angiopathy. snmjournals.orgnih.gove-jyms.org Therefore, a positive amyloid PET scan indicates the presence of amyloid pathology but does not, in isolation, establish a diagnosis of AD. cms.gov
Interactive Table of PET Tracers for Amyloid-β Imaging
| Tracer Name | Radioisotope | Half-life | Chemical Class | Key Findings |
| [¹¹C]PiB | Carbon-11 | 20 minutes | Thioflavine | The first widely used tracer, high affinity for fibrillar Aβ. oup.commdpi.com |
| Florbetapir (¹⁸F-AV-45) | Fluorine-18 | 110 minutes | Naphthalene | FDA-approved, allows for wider clinical use due to longer half-life. e-jyms.orgradiologykey.com |
| Florbetaben (¹⁸F-BAY94-9172) | Fluorine-18 | 110 minutes | Stilbene | FDA-approved, demonstrates high agreement with post-mortem plaque density. snmjournals.orge-jyms.org |
| Flutemetamol (¹⁸F-GE067) | Fluorine-18 | 110 minutes | Thioflavine | FDA-approved, shows high sensitivity and specificity for Aβ plaques. e-jyms.orgradiologykey.com |
Magnetic Resonance Imaging (MRI) Techniques for Microstructural Changes Associated with Amyloid-β
Magnetic Resonance Imaging (MRI) offers a non-invasive window into the microstructural integrity of the brain, providing valuable insights into the pathological changes associated with beta-amyloid (Aβ) deposition. mit.edu While conventional structural MRI can detect macroscopic changes like brain atrophy in later stages of neurodegenerative diseases, advanced MRI techniques are sensitive to more subtle, early-stage alterations at the cellular and molecular levels. mit.edufrontiersin.org These methods are crucial for understanding the downstream effects of Aβ accumulation on brain tissue.
Several MRI techniques have been employed to investigate microstructural changes linked to Aβ pathology:
Diffusion MRI (dMRI): This family of techniques, including Diffusion Tensor Imaging (DTI), probes the diffusion of water molecules in the brain. mit.edu In brain tissue, water diffusion is hindered and directed by cellular structures like axons and myelin sheaths. Changes in diffusion metrics, such as increased mean diffusivity and decreased fractional anisotropy, can reflect axonal damage, demyelination, and loss of tissue integrity, which are often consequences of Aβ-related neurotoxicity. mit.edufrontiersin.org
Magnetization Transfer Imaging (MTI): MTI is sensitive to the exchange of magnetization between protons in free water and protons bound to macromolecules like proteins and lipids in cell membranes. frontiersin.org A reduction in the magnetization transfer ratio can indicate a decrease in tissue homogeneity due to neuronal loss, gliosis, and demyelination, providing an indirect measure of structural damage associated with Aβ. frontiersin.org
Quantitative Susceptibility Mapping (QSM): QSM is an advanced MRI technique that quantifies the magnetic susceptibility of tissues. amegroups.orgamegroups.org This property is influenced by the presence of substances like iron, calcium, and myelin. nih.govfrontiersin.org There is growing evidence of altered iron metabolism and its co-localization with Aβ plaques in Alzheimer's disease. amegroups.orgfrontiersin.org QSM can detect these focal iron deposits associated with amyloid plaques, offering a potential surrogate marker for plaque burden. amegroups.orgfrontiersin.org While Aβ itself is diamagnetic, the aggregation of Aβ can lead to changes in local magnetic susceptibility that are detectable by QSM. amegroups.org Studies have explored the relationship between QSM values and Aβ load as measured by PET, with some showing positive correlations in specific brain regions. nih.govoup.com QSM is also sensitive to changes in myelin, and increased susceptibility may reflect demyelination. amegroups.org
These advanced MRI techniques provide complementary information to PET imaging. While PET directly visualizes Aβ plaques, MRI techniques reveal the downstream microstructural consequences of this pathology on brain tissue. The multimodal approach, combining PET and advanced MRI, offers a more comprehensive understanding of the complex pathological cascade initiated by Aβ. amegroups.org
Interactive Table of MRI Techniques for Microstructural Analysis in Aβ Pathology
| MRI Technique | Principle | Microstructural Changes Detected | Relevance to Aβ (1-33) Pathology |
| Diffusion MRI (dMRI) / DTI | Measures the diffusion of water molecules. mit.edu | Axonal damage, demyelination, reduced tissue integrity. mit.edufrontiersin.org | Indirectly assesses neurodegenerative effects downstream of Aβ deposition. mit.edu |
| Magnetization Transfer Imaging (MTI) | Detects magnetization exchange between free and bound protons. frontiersin.org | Neuronal loss, gliosis, demyelination. frontiersin.org | Provides a measure of overall tissue structural damage in regions affected by Aβ. frontiersin.org |
| Quantitative Susceptibility Mapping (QSM) | Quantifies the magnetic susceptibility of tissues. amegroups.orgamegroups.org | Iron deposition, demyelination, changes in tissue composition. amegroups.orgnih.govfrontiersin.org | Can detect iron co-localized with Aβ plaques and myelin changes. amegroups.orgamegroups.orgfrontiersin.org |
Future Directions and Emerging Research Avenues for Beta Amyloid 1 33
Unraveling the Full Spectrum of Beta-Amyloid (1-33) Biological Functions
The biological role of beta-amyloid (Aβ) is multifaceted, with evidence suggesting functions in synaptic regulation, neuroprotection, and as an antimicrobial peptide. en-journal.orgmdpi.combmbreports.orgfrontiersin.org However, most research has centered on the Aβ(1-40) and Aβ(1-42) isoforms. The specific functions of Aβ(1-33) are less understood but are beginning to be illuminated, primarily in the context of it being a degradation product of more amyloidogenic species.
A key aspect of Aβ(1-33)'s biological profile is its significantly reduced toxicity compared to Aβ(1-42). oup.com Studies have shown that the substitution of Glycine (B1666218) 33 (G33) with other amino acids results in Aβ oligomers that are markedly less toxic to neuroblastoma cells and primary neurons. nih.gov This suggests that the C-terminal structure ending at residue 33 is critical for modulating Aβ's cytotoxic effects. Furthermore, while Aβ(1-42) is known to inhibit long-term potentiation (LTP), a cellular correlate of memory, Aβ variants with substitutions at G33 lose this inhibitory potential, indicating that Aβ(1-33) may not impair synaptic plasticity to the same extent as its longer counterparts. nih.gov
The generation of Aβ(1-33) occurs through the cleavage of longer Aβ peptides by certain proteases, such as cathepsin B. oup.comsemanticscholar.org This positions Aβ(1-33) as a product of a clearance pathway, suggesting its primary biological role may be as a less harmful endpoint in the Aβ metabolic cascade. Its presence has been noted in cerebrospinal fluid (CSF), where its levels, along with other fragments, may help to distinguish Alzheimer's patients from healthy individuals. researchgate.net Future research is needed to determine if Aβ(1-33) retains any of the proposed physiological functions of full-length Aβ, such as antimicrobial activity or regulation of synaptic function, or if its role is solely that of a benign degradation product. en-journal.orgwikipedia.org
Advanced Structural and Dynamic Characterization of Aβ(1-33)
The structure of Aβ peptides is intrinsically linked to their propensity to aggregate and cause neurotoxicity. Aβ is generally considered an intrinsically unstructured protein, but it can adopt a β-sheet conformation that is prone to aggregation. wikipedia.orgplos.org The Aβ(1-42) fragment, in particular, has a high propensity to form amyloid fibrils and is the dominant species in amyloid plaques. pnas.orgpnas.orgmdpi.com
Research indicates that Aβ(1-33) has a significantly lower capacity to form fibrils compared to Aβ(1-42). oup.com This reduced amyloidogenicity is attributed to its C-terminal truncation. The region around residues 33-35 has been identified as critical for aggregation and toxicity. nih.gov The absence of key hydrophobic residues present in Aβ(1-42) (specifically Isoleucine 41 and Alanine (B10760859) 42) drastically alters its aggregation dynamics. bmbreports.org
Structural studies have revealed that Glycine 33 is a key amino acid influencing the conformation and subsequent toxicity of Aβ oligomers. nih.gov Peptides with substitutions at G33 show an increased tendency to form larger oligomers, yet these oligomers are non-toxic. nih.gov This uncoupling of oligomerization from toxicity suggests that the specific conformation dictated by the C-terminus is more critical for pathogenic effects than the size of the oligomer itself. Future research employing advanced techniques like solid-state NMR and cryo-electron microscopy could provide high-resolution structures of Aβ(1-33) monomers and oligomers, offering precise insights into why they are less pathogenic.
Development of Novel Experimental Models for Aβ(1-33) Research
Advancing the study of Aβ(1-33) requires the development of specific experimental models. Current Alzheimer's research utilizes a range of models including cell cultures, 3D brain organoids, and transgenic animals, but these are typically designed to study the effects of Aβ(1-40) and Aβ(1-42). pnas.orgnih.gov
To specifically investigate Aβ(1-33), new models could be developed. For instance, cell lines (e.g., human neuroblastoma SH-SY5Y or HEK293 cells) could be engineered to overexpress enzymes known to produce Aβ(1-33), such as cathepsin B. semanticscholar.orgnih.gov This would allow for the study of the fragment's generation, clearance, and cellular effects in a controlled environment.
Furthermore, 3D human neural cell culture models, which can recapitulate amyloid plaque deposition and subsequent tau pathology, could be adapted. nih.govpnas.org By introducing enzymes that generate Aβ(1-33) or by directly treating these "Alzheimer's-in-a-dish" models with synthetic Aβ(1-33), researchers could observe its impact on a more complex, brain-like environment. Animal models could also be developed; for example, by crossing existing Alzheimer's mouse models with mice that have altered levels of Aβ(1-33)-producing enzymes.
| Research Area | Key Findings | Relevant Models & Techniques |
| Biological Function | Aβ(1-33) is a less toxic, less fibrillogenic degradation product of Aβ(1-42). oup.com Its presence in CSF may serve as a biomarker. researchgate.net | Mass spectrometry of CSF, primary neuronal cultures, cell viability assays. |
| Structural Properties | Lacks key hydrophobic residues of Aβ(1-42), leading to reduced aggregation. oup.comnih.gov Glycine 33 is critical; its substitution uncouples oligomerization from toxicity. nih.gov | Circular dichroism, molecular dynamics simulations, NMR spectroscopy. |
| Generation & Degradation | Produced by cleavage of Aβ(1-42) via enzymes like cathepsin B. oup.comsemanticscholar.org | Cell-free and cell-based assays with protease co-expression, animal models with genetic modification of proteases. |
Interplay of Aβ(1-33) with Other Proteopathic Species (e.g., Tau, Alpha-Synuclein)
A hallmark of many neurodegenerative diseases is the "cross-seeding" of one misfolded protein by another. acs.orgutwente.nlrsc.orgresearchgate.netnih.gov There is significant evidence for a synergistic interaction between Aβ and tau, where Aβ pathology can accelerate the development of tau tangles. nih.govijbs.com Similarly, Aβ has been shown to interact with and promote the aggregation of alpha-synuclein (B15492655), the protein central to Parkinson's disease and Dementia with Lewy Bodies. pnas.orgnih.govfrontiersin.orgbiorxiv.orgmdpi.com
The potential for Aβ(1-33) to engage in such cross-seeding is an important, yet unexplored, area of research. Given that Aβ(1-33) has a much lower propensity for self-aggregation, it is plausible that its ability to seed the aggregation of other proteins like tau and alpha-synuclein is also significantly diminished compared to Aβ(1-42). oup.com The structural features that make Aβ(1-42) a potent seed for other proteins may be absent or altered in the truncated 1-33 fragment.
Future studies should directly compare the cross-seeding potential of Aβ(1-33) with Aβ(1-42) in vitro using purified proteins and in cell culture models. mdpi.com Investigating whether Aβ(1-33) can compete with Aβ(1-42) for binding to tau or alpha-synuclein monomers, potentially acting as an inhibitor of cross-seeding, would be a particularly compelling avenue of research.
Therapeutic Potential of Targeting Specific Aβ(1-33) Pathways (e.g., promoting its generation as a less toxic fragment)
The finding that Aβ(1-33) is a less pathogenic species opens up a novel therapeutic strategy for Alzheimer's disease. oup.com Instead of aiming to block the production of all Aβ peptides, which has proven challenging and has been associated with adverse effects, a more nuanced approach would be to shift the cleavage of Aβ towards producing shorter, non-toxic fragments like Aβ(1-33). en-journal.org
This strategy would focus on modulating the activity of specific Aβ-degrading enzymes. The lysosomal cysteine protease cathepsin B has been identified as an enzyme that cleaves Aβ(1-42) to generate shorter fragments, including Aβ(1-40), Aβ(1-38), and Aβ(1-33). oup.com Studies have shown that cathepsin B acts as an "anti-amyloidogenic" agent, and its inhibition leads to increased Aβ levels and plaque deposition in mouse models. semanticscholar.org
Therefore, developing therapeutic agents that enhance the activity or expression of cathepsin B, or other proteases with similar cleavage patterns, could be a promising approach. oup.comaginganddisease.org This would promote the degradation of toxic Aβ(1-42) into benign fragments like Aβ(1-33), effectively detoxifying the amyloid pool without the complications of broadly inhibiting secretase enzymes. nih.gov This pathway represents a significant departure from traditional anti-amyloid strategies and warrants substantial future investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
